

An In-depth Technical Guide to 3-Methyldihydro-2H-pyran-4(3H)-one

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Compound of Interest

Compound Name: 3-Methyldihydro-2H-pyran-4(3H)-one

Cat. No.: B174769

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Introduction

3-Methyldihydro-2H-pyran-4(3H)-one, a derivative of the tetrahydropyranone scaffold, is a heterocyclic organic compound of interest in synthetic and medicinal chemistry. The pyran ring is a core structural motif in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities. This guide provides a comprehensive overview of the molecular and physical properties of **3-Methyldihydro-2H-pyran-4(3H)-one**, detailed experimental protocols for the synthesis of related structures, and a summary of the potential biological significance of the broader class of pyran derivatives.

Core Molecular Data

The fundamental properties of **3-Methyldihydro-2H-pyran-4(3H)-one** are summarized in the table below. These data are essential for its application in experimental research and as a building block in organic synthesis.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
CAS Number	119124-53-7	[1]
Purity	≥95% (typical commercial)	[1]

Physicochemical Properties

A compilation of available and analogous physicochemical data is presented below, providing insights into the compound's characteristics.

Property	Value	Notes
Boiling Point	Not specified for 3-methyl derivative. The 2-methyl isomer has a boiling point of 174.9°C at 760 mmHg.	Data for a closely related isomer.
Flash Point	63.5°C	For the 2-methyl isomer.
Density	Not specified for 3-methyl derivative. The 2-methyl isomer has a density of 1.001 g/cm ³ .	Data for a closely related isomer.

Experimental Protocols

While a specific, detailed synthesis protocol for **3-Methyldihydro-2H-pyran-4(3H)-one** is not readily available in the reviewed literature, the synthesis of the parent compound, dihydro-2H-pyran-3(4H)-one, has been well-documented. The following multi-step protocol, adapted from a published procedure, provides a representative pathway for obtaining the tetrahydropyranone core from readily available starting materials.[2]

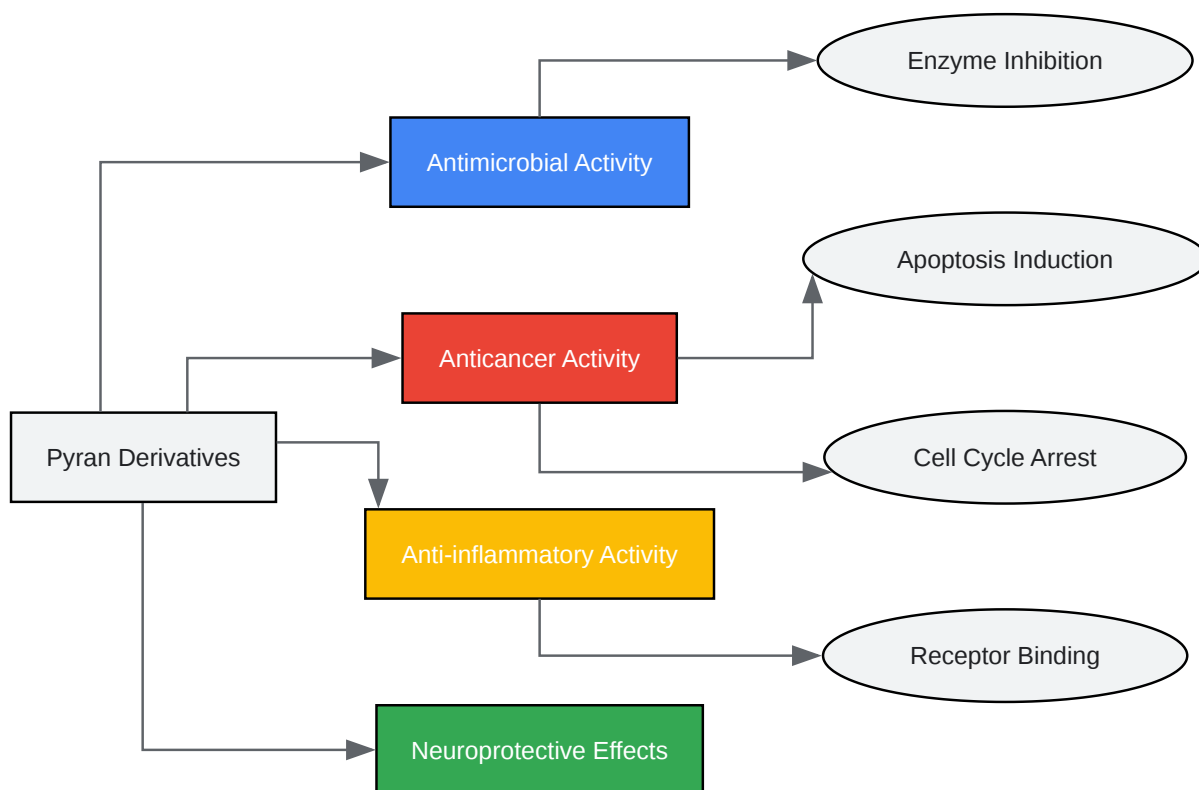
Synthesis of Dihydro-2H-pyran-3(4H)-one[2]

- Preparation of Dimethyl 2,2-dimethoxypentanedioate:
 - A solution of α -ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (1.2 L) is prepared.
 - Concentrated sulfuric acid (25 mL) is added, and the mixture is refluxed with stirring for 15-20 hours.
 - After cooling, saturated aqueous sodium bicarbonate is carefully added until gas evolution ceases.
 - The solvent is removed in vacuo, and the residue is extracted with ethyl acetate (3 x 200 mL).
 - The combined organic extracts are dried and concentrated to yield the product, which is then purified by vacuum distillation.
- Reduction to 2,2-Dimethoxypentane-1,5-diol:
 - To a suspension of lithium aluminum hydride (LiAlH_4 , 73 g) in dry tetrahydrofuran (THF, 1.4 L), a solution of dimethyl 2,2-dimethoxypentanedioate (205 g, 0.93 mol) in dry THF (450 mL) is added dropwise with efficient stirring.
 - The reaction mixture is refluxed for an additional 2 hours and then cooled.
 - A 10% aqueous solution of potassium hydroxide (90 mL) is added dropwise, followed by water (140 mL).
 - The mixture is refluxed for 30 minutes, cooled, and filtered. The precipitate is washed with hot THF.
 - The combined filtrates are concentrated to give the crude diol, which is purified by vacuum distillation.
- Cyclization to 3,3-Dimethoxytetrahydro-2H-pyran:
 - The diol (96.8 g, 0.590 mol) is dissolved in absolute THF (450 mL).

- The pyran ring is closed via mesylation of the corresponding dianion.
- Hydrolysis to Dihydro-2H-pyran-3(4H)-one:
 - The resulting 3,3-dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) is dissolved in dry dichloromethane (80 mL).
 - This solution is added to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL).
 - The mixture is stirred overnight and then evaporated in vacuo.
 - The residue is triturated with saturated aqueous sodium bicarbonate (100 mL) and extracted with dichloromethane (3 x 100 mL).
 - The combined organic extracts are dried over sodium sulfate, evaporated, and distilled under vacuum to yield the final product.

Potential Biological Activities and Signaling Pathways

Specific biological activity data for **3-Methyldihydro-2H-pyran-4(3H)-one** is limited. However, the broader class of pyran derivatives is known to exhibit a range of pharmacological effects. These compounds are recognized for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4] The mechanism of action for related pyran-containing compounds is thought to involve interactions with various molecular targets, including enzyme inhibition and receptor binding, which can modulate cellular signaling pathways.[5] For example, some pyran derivatives have been investigated for their ability to induce apoptosis and cell cycle arrest in cancer cell lines.[4]

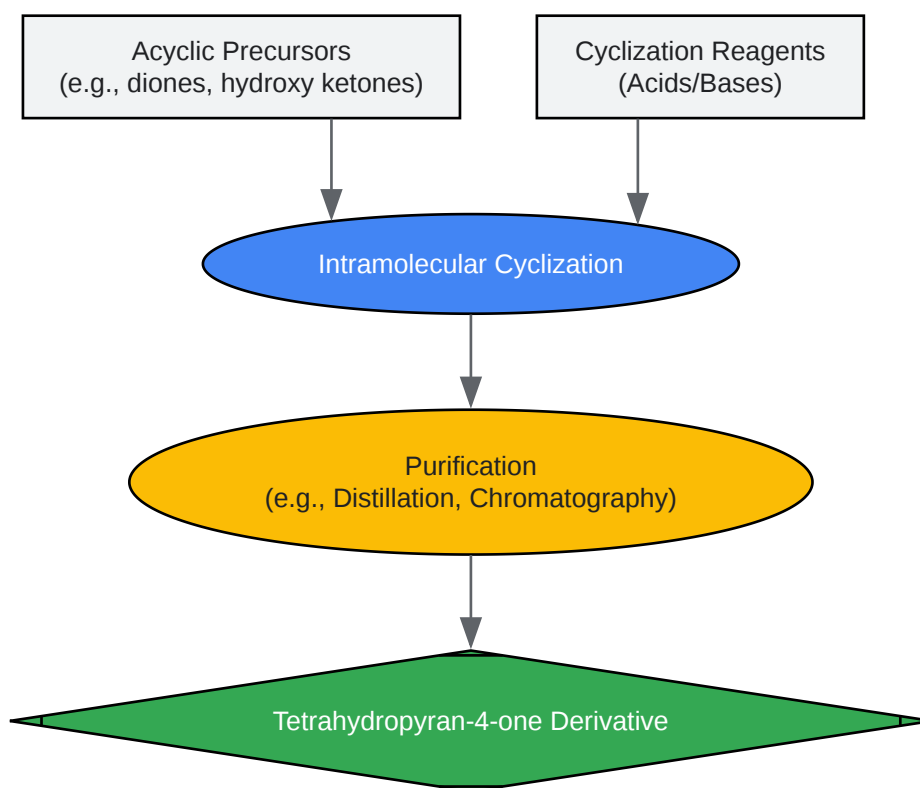


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Caption: Conceptual overview of the potential biological activities of pyran derivatives.

Synthetic Workflow Visualization

The synthesis of tetrahydropyran-4-ones can be achieved through various synthetic strategies. A generalized workflow illustrating a common approach is depicted below.



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Caption: Generalized synthetic workflow for producing tetrahydropyran-4-one derivatives.

Conclusion

3-Methyldihydro-2H-pyran-4(3H)-one represents a simple yet potentially valuable scaffold for chemical synthesis and drug discovery. While specific biological data for this particular derivative are scarce, the broader family of pyran-containing molecules has demonstrated significant and diverse bioactivities. The synthetic routes to the core tetrahydropyranone structure are well-established, offering a foundation for the creation of novel analogues for further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound and its derivatives.

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